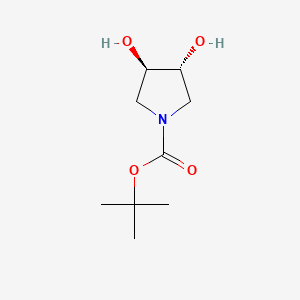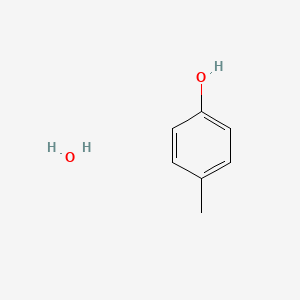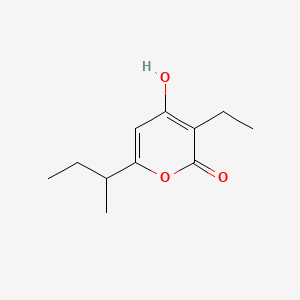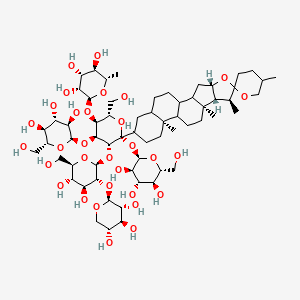
(R)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “®-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid” belong to a class of organic compounds known as amino acids and derivatives . They contain an amino group and a carboxylic acid group, along with other functional groups. The “R” in the name indicates that the compound is chiral, meaning it has a non-superimposable mirror image .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
Amino acids and their derivatives can undergo a variety of chemical reactions. For example, the carbonyl group can be reduced to an alcohol, or the amino group can react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be predicted using various computational tools .Aplicaciones Científicas De Investigación
Peptide Synthesis
Z-D-Cha-OH is primarily used in the synthesis of peptides. The compound serves as an amino acid precursor that is protected by a carbobenzyloxy (Cbz) group. This protection is crucial during peptide bond formation, preventing unwanted side reactions and ensuring the correct sequence is assembled. The Cbz group can be removed under mild conditions once the peptide chain is complete .
Catalysis
In the field of catalysis, Z-D-Cha-OH derivatives are utilized to create catalysts for various chemical reactions. For instance, the compound’s structure can influence the catalytic activity of metal complexes or enzymes, leading to more efficient and selective chemical transformations .
Drug Development
Z-D-Cha-OH derivatives have shown potential in drug development, particularly as inhibitors of certain enzymes. For example, they can act as dipeptidyl peptidase-IV inhibitors, which are relevant in the treatment or prevention of diabetes .
Material Science
In material science, Z-D-Cha-OH can be used to modify the surface properties of materials. Amino-functionalized compounds, like Z-D-Cha-OH, can enhance the dispersion, solubilization, and processability of carbon-based nanomaterials, which are pivotal in the development of advanced materials for various applications .
Organic Synthesis
The compound is also significant in organic synthesis, where it can be used to introduce amino functionalities into molecules. These functionalities are essential for the subsequent formation of more complex structures through reactions such as amide coupling .
Antimicrobial Agents
Some derivatives of Z-D-Cha-OH have been found to exhibit potent bactericidal activity against drug-resistant gram-positive pathogens. This opens up possibilities for the compound’s use in developing new antimicrobial agents that could address the growing concern of antibiotic resistance .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABZONTQXNLDT-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)



![Furan-2-yl[(R)-1-hydroxyethyl] ketone](/img/structure/B582978.png)